molecular formula C12H14FN3O B11746068 3-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol

3-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol

Cat. No.: B11746068
M. Wt: 235.26 g/mol
InChI Key: TUNXDTRZGGJTKG-UHFFFAOYSA-N
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Description

3-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is a complex organic compound that features a phenol group, a pyrazole ring, and a fluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through a cycloaddition reaction. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can be employed . The phenol group can be introduced via a condensation reaction with substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as ruthenium or copper may be used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones from oxidation, amines from reduction, and halogenated derivatives from substitution reactions .

Scientific Research Applications

3-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival .

Properties

Molecular Formula

C12H14FN3O

Molecular Weight

235.26 g/mol

IUPAC Name

3-[[[1-(2-fluoroethyl)pyrazol-4-yl]amino]methyl]phenol

InChI

InChI=1S/C12H14FN3O/c13-4-5-16-9-11(8-15-16)14-7-10-2-1-3-12(17)6-10/h1-3,6,8-9,14,17H,4-5,7H2

InChI Key

TUNXDTRZGGJTKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=CN(N=C2)CCF

Origin of Product

United States

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